molecular formula C10H9N3O B11908064 4-Aminoquinoline-7-carboxamide

4-Aminoquinoline-7-carboxamide

Cat. No.: B11908064
M. Wt: 187.20 g/mol
InChI Key: DRNOUAUANPKLON-UHFFFAOYSA-N
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Description

4-Aminoquinoline-7-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-7-carboxamide typically involves the functionalization of the quinoline ring. One common method is the reaction of 4-chloroquinoline with an amine under specific conditions to introduce the amino group at the 4-position. This can be followed by carboxylation to introduce the carboxamide group at the 7-position. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-Aminoquinoline-7-carboxamide is unique due to its specific functional groups that allow for diverse chemical reactions and potential therapeutic applications. Its ability to undergo various modifications makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-aminoquinoline-7-carboxamide

InChI

InChI=1S/C10H9N3O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,11,13)(H2,12,14)

InChI Key

DRNOUAUANPKLON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)N)N

Origin of Product

United States

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